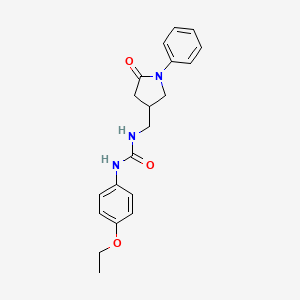

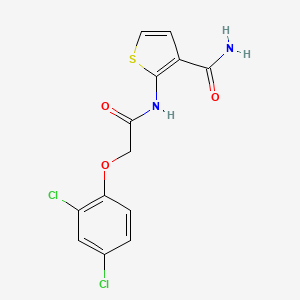

![molecular formula C13H11N3S B3019586 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole CAS No. 23593-22-8](/img/structure/B3019586.png)

2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole involves various strategies, including palladium-catalyzed reactions, metal-free oxidative approaches, and one-pot procedures. For instance, an efficient synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines, which are structurally related to the target compound, has been achieved through a palladium-catalyzed annulation reaction of benzimidazoles and alkynyl bromides with internal alkynes . Similarly, N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which share a common pyridinyl and benzo[d]thiazole moiety with the target compound, have been synthesized using a metal-free oxidative C–S bond formation strategy . Additionally, a one-pot synthesis of imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates with 2-aminopyridines and isocyanides has been described, showcasing the versatility of synthetic approaches for related heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques and quantum chemical calculations. For example, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was characterized by IR, NMR, and UV-vis spectroscopy, and its solid-state structure was determined by single-crystal X-ray diffraction . Quantum chemical calculations using density functional theory (DFT) further supported the experimental data, providing insights into the molecular and spectroscopic features of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]imidazole derivatives can be diverse, as demonstrated by the synthesis of various analogs. The iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols derived from aromatic aldehydes and ketones produced bis(1-imidazo[1,5-a]pyridyl)arylmethanes, indicating the potential for intramolecular cyclization reactions . Moreover, the synthesis of benzo[d]imidazo[2,1-b]thiazole analogues through a one-pot metal-free procedure suggests that the target compound may also undergo regioselective synthesis under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The fluorescent properties of synthesized benzo[4,5]imidazo[1,2-a]pyridines, for example, exhibit blue or green fluorescence with quantum yields ranging from 0.19 to 0.89 for solution states and 0.02 to 0.74 for solid states . These properties are indicative of the potential photophysical applications of the target compound. Additionally, the antimicrobial and antioxidant activities of new benzo[d]imidazole derivatives have been evaluated, with some compounds displaying high activity against various bacterial and fungal strains . This suggests that this compound may also possess similar bioactive properties.

Applications De Recherche Scientifique

Antimicrobial Activity

A study by Mallemula et al. (2015) synthesized a series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, closely related to 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole, which exhibited in vitro antimicrobial activity against various bacterial strains and Candida albicans. This suggests potential applications in the development of new antimicrobial agents (Mallemula et al., 2015).

Synthesis and Structural Analysis

Il’icheva et al. (2017) reported on the synthesis and structure of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate, which is structurally similar to this compound. The study provides insights into the preparation of related bis(diimine) ligands and contributes to the understanding of the chemical properties of these compounds (Il’icheva et al., 2017).

Spectroscopic Characterization

Özdemir et al. (2016) conducted a study on the spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole. The research provides valuable information on the molecular and spectroscopic features, enhancing the understanding of similar compounds, including this compound (Özdemir et al., 2016).

Chemosensor Development

Xiang et al. (2013) developed a 2-(pyridin-2-yl)-1H-benzo[d]imidazole based conjugated polymer, which exhibited selective chemosensing properties for certain metal ions and amino acids. This research highlights the potential of this compound derivatives in developing sensitive and selective chemosensors (Xiang et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .

Mode of Action

It is known that the n-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .

Biochemical Pathways

Similar compounds have been synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (hsc-t6) .

Result of Action

Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Propriétés

IUPAC Name |

2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-7-12-11(6-1)15-13(16-12)17-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLITYYGQMDTHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

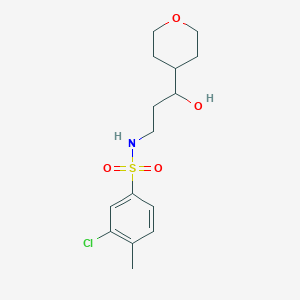

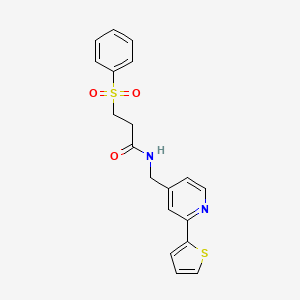

![Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate](/img/structure/B3019503.png)

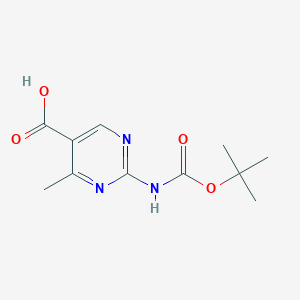

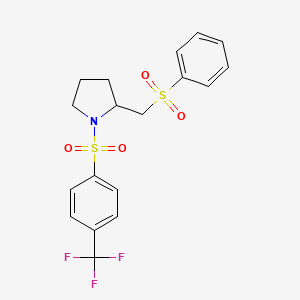

![N-(2,5-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3019505.png)

![2-Chloro-1-[3-(1H-indol-3-ylmethyl)morpholin-4-yl]propan-1-one](/img/structure/B3019511.png)

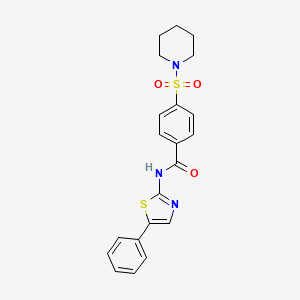

![5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3019517.png)

![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3019525.png)